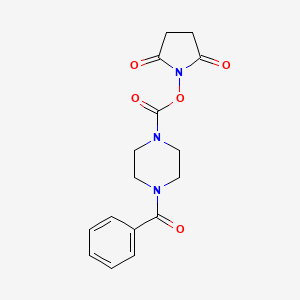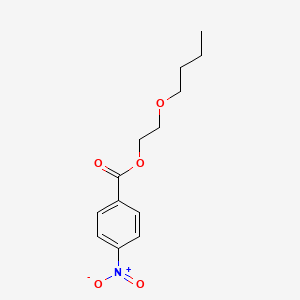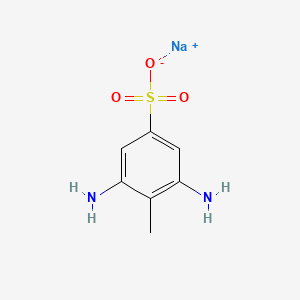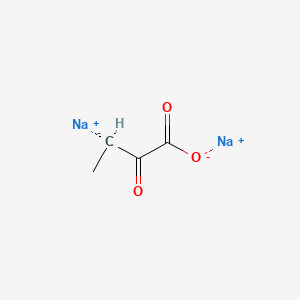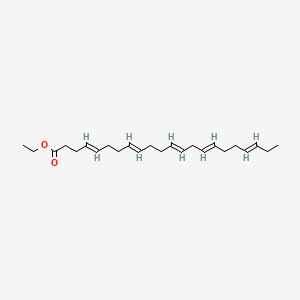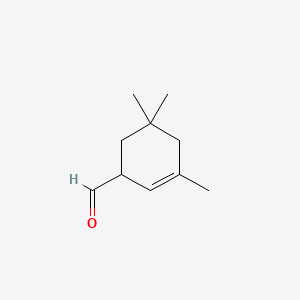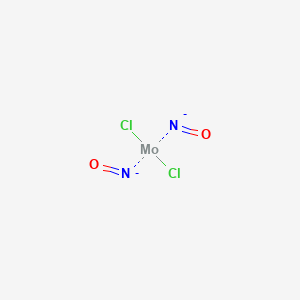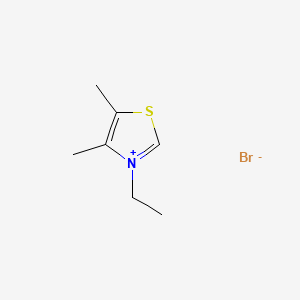
Thiazolium, 3-ethyl-4,5-dimethyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolium, 3-ethyl-4,5-dimethyl-, bromide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds. The thiazolium cation is structurally analogous to imidazolium, with a sulfur atom replacing one of the nitrogens in imidazolium .
Preparation Methods
The synthesis of thiazolium, 3-ethyl-4,5-dimethyl-, bromide can be achieved through two major methods: the Hantzsch reaction and quaternization. The Hantzsch reaction involves the cyclization of thioamides with α-halocarbonyl compounds. Another common method is quaternization, where thiazoles are alkylated using reagents such as halohydrocarbons, dialkyl sulfates, alkyl triflates, and alkyl p-toluenesulfonates .
Chemical Reactions Analysis
Thiazolium, 3-ethyl-4,5-dimethyl-, bromide undergoes various chemical reactions, including electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position. It is stable under normal conditions but can react with strong oxidizing agents, leading to combustion. The compound is also known to form adducts with diaryl carbodiimides .
Scientific Research Applications
Thiazolium, 3-ethyl-4,5-dimethyl-, bromide has several scientific research applications. It is used as an antistatic agent due to its excellent antistatic and dispersing properties. The compound’s unique structure makes it a valuable tool in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of thiazolium, 3-ethyl-4,5-dimethyl-, bromide involves its ability to undergo electrophilic and nucleophilic substitutions. The aromaticity of the thiazole ring allows for the delocalization of π-electrons, making it reactive at specific positions. This reactivity enables the compound to interact with various molecular targets and pathways, influencing biochemical processes .
Comparison with Similar Compounds
Thiazolium, 3-ethyl-4,5-dimethyl-, bromide is similar to other thiazole derivatives, such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin. These compounds share the thiazole ring structure but differ in their substituents and biological activities. The unique combination of ethyl and dimethyl groups in this compound distinguishes it from other thiazole derivatives, contributing to its specific properties and applications .
Properties
CAS No. |
121028-75-9 |
|---|---|
Molecular Formula |
C7H12BrNS |
Molecular Weight |
222.15 g/mol |
IUPAC Name |
3-ethyl-4,5-dimethyl-1,3-thiazol-3-ium;bromide |
InChI |
InChI=1S/C7H12NS.BrH/c1-4-8-5-9-7(3)6(8)2;/h5H,4H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
HGCSVSNWTCBBDX-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=CSC(=C1C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


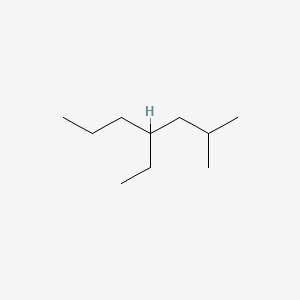
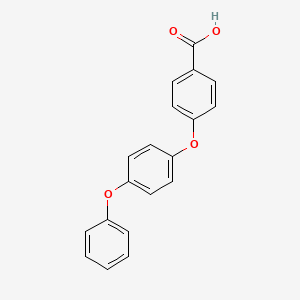

![Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)-](/img/structure/B12654842.png)
